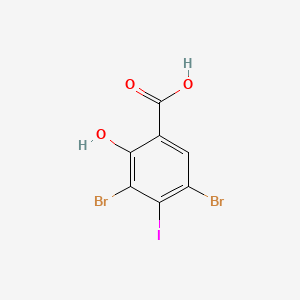![molecular formula C23H14ClFN2O2 B12459330 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B12459330.png)
6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SBI-0640756, also known as 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4 gamma 1 (eIF4G1). This compound disrupts the eIF4F complex, which is crucial for the initiation of protein synthesis in cells. SBI-0640756 has shown promise in inhibiting the growth of various melanoma cell lines, including those resistant to BRAF inhibitors .
Vorbereitungsmethoden
The synthesis of SBI-0640756 involves several steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:
Formation of the quinoline core: This is achieved through a series of cyclization reactions involving aniline derivatives and appropriate aldehydes.
Introduction of the chloro and fluoro substituents: These are introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Acryloylation: The final step involves the addition of the acryloyl group to the quinoline core, typically using acryloyl chloride under basic conditions.
Analyse Chemischer Reaktionen
SBI-0640756 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the acryloyl group, converting it to the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
SBI-0640756 exerts its effects by targeting eIF4G1, a key component of the eIF4F complex involved in the initiation of protein synthesis. By disrupting the assembly of the eIF4F complex, SBI-0640756 inhibits cap-dependent translation, leading to reduced protein synthesis. This disruption affects various signaling pathways, including the AKT and NF-κB pathways, which are crucial for cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
SBI-0640756 is unique in its ability to inhibit eIF4G1 independently of the mammalian target of rapamycin (mTOR) pathway. Similar compounds include:
MLN0128: An mTOR kinase inhibitor that also affects protein synthesis but through a different mechanism.
BI-69A11: Another inhibitor that targets the eIF4F complex but with different efficacy and specificity.
SBI-0206965: A related compound that targets autophagy pathways in addition to protein synthesis.
SBI-0640756 stands out due to its specificity for eIF4G1 and its ability to overcome resistance mechanisms in melanoma cells.
Eigenschaften
Molekularformel |
C23H14ClFN2O2 |
|---|---|
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
6-chloro-3-[3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29) |
InChI-Schlüssel |
VVWGPQZBDQVQRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12459251.png)
![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide](/img/structure/B12459266.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459268.png)

![N-{3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B12459293.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12459305.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12459308.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12459312.png)
![3,4-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12459314.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12459321.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12459325.png)
